PENTAMETHYLANILINE
Overview
Description
Pentamethylaniline: , also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Pentamethylaniline can be synthesized through the methylation of xylene. The reaction involves the use of a methylating agent, such as methyl sodium iodide, and a reducing agent like ammonia or sodium borohydride . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of this compound involves similar methylation reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: : Pentamethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or sulfonyl chlorides are used under controlled conditions.
Scientific Research Applications
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including alkylation and rearrangement reactions.
Medicine: Research explores its potential in drug development and as a precursor for medicinal compounds.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Mechanism of Action
The mechanism by which pentamethylaniline exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds. Its methyl groups enhance its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups.
Trimethylaniline: Contains three methyl groups instead of five.
Tetramethylaniline: Contains four methyl groups.
Uniqueness: : Pentamethylaniline’s unique structure, with five methyl groups, provides it with distinct chemical properties, such as increased reactivity and stability in various reactions. This makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3,4,5,6-pentamethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBKKCYNUSINPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870951 | |
Record name | Pentamethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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